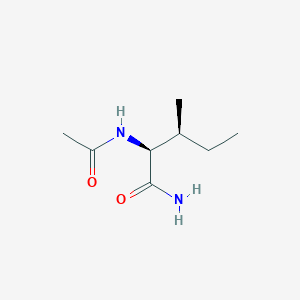

(2S,3S)-2-acetamido-3-methylpentanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

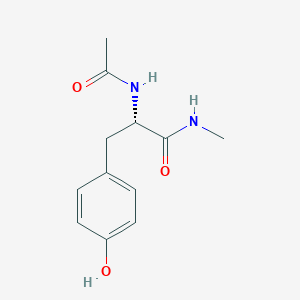

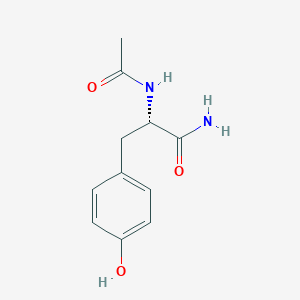

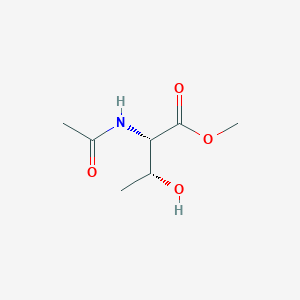

“(2S,3S)-2-acetamido-3-methylpentanamide” is a compound with two chiral centers . The (2S,3S) notation indicates the configuration of these chiral centers . The “2-acetamido” part refers to an acetamide group (CONH2) attached to the second carbon atom, and the “3-methyl” part refers to a methyl group (CH3) attached to the third carbon atom .

Synthesis Analysis

While specific synthesis methods for this compound are not available in the literature, similar compounds are often synthesized through reactions involving chiral centers . For instance, one method involves the use of enzymes or catalysts that can selectively react with one enantiomer of a compound .Molecular Structure Analysis

The molecule has a tetrahedral geometry around the chiral centers . The configuration of these centers is determined by the Cahn-Ingold-Prelog priority rules .Scientific Research Applications

Biological Effects of Acetamide and Derivatives

A comprehensive review highlights the continued commercial importance of acetamide and its derivatives, including a discussion on the biological consequences of exposure to these chemicals. This update to earlier toxicological reviews adds significant knowledge on the biological effects and environmental toxicology of acetamide and related compounds (Kennedy, 2001).

Histamine H3 Receptor Antagonists/Inverse Agonists

Research on histamine H3 receptor antagonists/inverse agonists, including structural derivatives of acetamide, showcases their potential in treating various central nervous system disorders. This review of patent applications highlights the exploration of structurally diverse H3R ligands for new drug development (Łażewska & Kieć‐Kononowicz, 2014).

Pharmacology of Ketamine and Related Metabolites

An in-depth review of ketamine, which includes (S)- and (R)-ketamine among its metabolites, explores its therapeutic uses beyond its anesthetic properties. The pharmacokinetics, including rapid metabolism to various metabolites, and the broad clinical relevance of these compounds, are thoroughly discussed (Zanos et al., 2018).

Environmental and Safety Aspects of Acetaminophen

The environmental impacts, toxicity, removal strategies, and transformation pathways of acetaminophen in various environments are reviewed. This includes discussions on its presence as a micropollutant in natural water environments and the challenges associated with its degradation products (Vo et al., 2019).

Enhancing Fermentative Production of Acetoin

A review focusing on acetoin, a volatile compound used in various industries, outlines strategies for improving its microbial production. This review provides insights into the biosynthesis pathway, molecular regulation, and potential for industrial fermentation processes to enhance productivity (Xiao & Lu, 2014).

Mechanism of Action

- For instance, substance P (SP), a neuropeptide, shares some similarities with AC-ILE-NH2. SP acts mainly through three primary receptors: NK-1, NK-2, and NK-3 . These receptors are involved in various biological processes, including neurotransmission, inflammation, and immune regulation.

- The exact binding sites and conformational changes remain speculative due to limited research on AC-ILE-NH2. However, molecular docking studies could shed light on its interaction with relevant proteins .

Target of Action

Mode of Action

Result of Action

Properties

IUPAC Name |

(2S,3S)-2-acetamido-3-methylpentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O2/c1-4-5(2)7(8(9)12)10-6(3)11/h5,7H,4H2,1-3H3,(H2,9,12)(H,10,11)/t5-,7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBXRBMLCXMBBM-FSPLSTOPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)N)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N)NC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426217 |

Source

|

| Record name | N~2~-Acetyl-L-isoleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56711-06-9 |

Source

|

| Record name | N~2~-Acetyl-L-isoleucinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the significance of studying the heat capacity of N-acetyl-L-isoleucine amide?

A1: Understanding the heat capacity of a substance like N-acetyl-L-isoleucine amide provides fundamental thermodynamic data. This data is essential for various applications, including:

- Predicting stability: Heat capacity data helps determine how a substance behaves at different temperatures, crucial for storage and processing. []

- Understanding phase transitions: The research uses heat capacity measurements to investigate the melting point and other phase changes of N-acetyl-L-isoleucine amide. []

- Developing thermodynamic models: Accurate heat capacity data is vital for creating models that predict the behavior of substances in various chemical and physical processes. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.